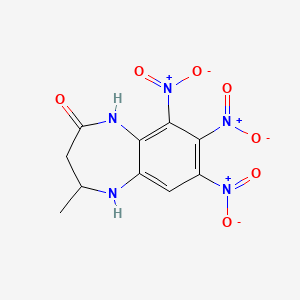
2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- is a heterocyclic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable β-amino acid derivative with a dehydrating agent can lead to the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, thereby affecting biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 1-(2-hydroxypropyl)-4-methyl-
- 2-Azetidinone, 1-(2-hydroxypropyl)-4-(4-methoxyphenyl)-3-phenoxy-
Uniqueness
2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity.
Properties
CAS No. |
883899-13-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8(7(5)10)4-6(2)9/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
OCLWLMKWSXXNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


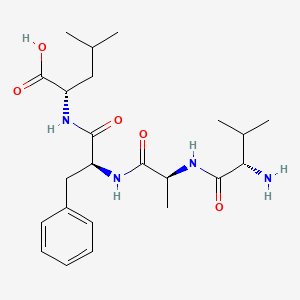
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
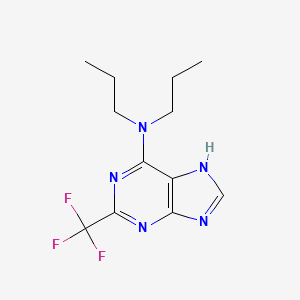
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
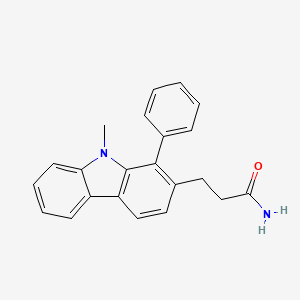
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
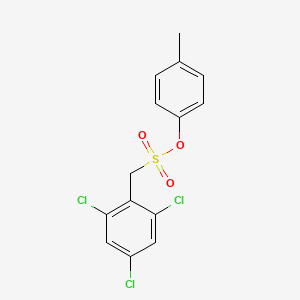
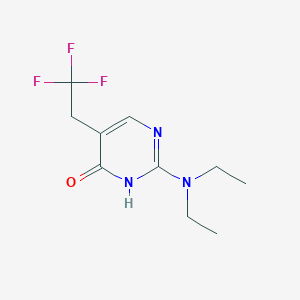

amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
